[2-(Pyridin-2-yl)ethyl](pyridin-4-ylmethyl)amine hydrochloride
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Overview
Description
2-(Pyridin-2-yl)ethylamine hydrochloride is a chemical compound that features a pyridine ring attached to an ethylamine group
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through a dense net of hydrogen bonds .
Result of Action
They have been found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)ethylamine hydrochloride typically involves the reaction of 2-(pyridin-2-yl)ethylamine with pyridine-4-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-2-yl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(Pyridin-2-yl)ethylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and can form complexes with various metal ions .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It can be used in the design of drugs targeting specific receptors or enzymes. Its structure allows for modifications that can enhance its binding affinity and selectivity .
Industry
In the industrial sector, 2-(Pyridin-2-yl)ethylamine hydrochloride is used in the synthesis of specialty chemicals and materials. It can be incorporated into polymers to impart specific properties, such as increased thermal stability or conductivity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)ethylamine: A simpler analog that lacks the additional pyridine ring.
N-(Pyridin-2-ylmethyl)pyridin-4-amine: A structural isomer with different connectivity.
2-(Pyridin-2-yl)ethylpyridine: A compound with a similar structure but different functional groups.
Uniqueness
2-(Pyridin-2-yl)ethylamine hydrochloride is unique due to its dual pyridine rings, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.ClH/c1-2-7-16-13(3-1)6-10-15-11-12-4-8-14-9-5-12;/h1-5,7-9,15H,6,10-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSBXAJGRHYISD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC2=CC=NC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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